molecular formula C10H10N2OS2 B10973864 N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B10973864
M. Wt: 238.3 g/mol
InChI Key: SOCHLNYXWODLEB-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features both a thiazole and a thiophene ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 4,5-dimethylthiazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

similar compounds are often synthesized using batch or continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The thiophene ring can also interact with cellular membranes, disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is unique due to its combined thiazole and thiophene rings, which provide a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C10H10N2OS2

Molecular Weight

238.3 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C10H10N2OS2/c1-6-7(2)15-10(11-6)12-9(13)8-4-3-5-14-8/h3-5H,1-2H3,(H,11,12,13)

InChI Key

SOCHLNYXWODLEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C

Origin of Product

United States

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